N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE
Description
N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide is a pyrimidine-derived sulfonamide compound characterized by a piperazine-sulfonamide backbone and a substituted pyrimidine core. The compound’s sulfonamide group enhances solubility and bioavailability, while the dimethylamino and methylpyridinyl substituents may influence binding affinity and selectivity .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2S/c1-13-5-6-18-15(11-13)21-16-12-17(20-14(2)19-16)23-7-9-24(10-8-23)27(25,26)22(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYGGRXJXAVUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into three primary components:
- 2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl core
- Piperazine linker
- N,N-Dimethylsulfonamide group
Retrosynthetic strategies suggest two viable pathways:
Synthesis of the Pyrimidine Core
Preparation of 4-Chloro-2-Methyl-6-[(4-Methylpyridin-2-yl)Amino]Pyrimidine
The pyrimidine core is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
- Starting Material : 4,6-Dichloro-2-methylpyrimidine reacts with 4-methylpyridin-2-amine in the presence of a base (e.g., K₂CO₃) in refluxing ethanol.
- Conditions :
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Time: 12–24 hours
- Yield : 60–75%.
Buchwald-Hartwig Amination
For improved regioselectivity, a palladium catalyst (e.g., Pd(OAc)₂) and ligand (Xantphos) enable C–N bond formation between 4-chloro-2-methyl-6-bromopyrimidine and 4-methylpyridin-2-amine.
Sulfonylation to Form N,N-Dimethylsulfonamide
The final step involves sulfonylation of the piperazine’s secondary amine using dimethylsulfamoyl chloride:
Reaction Protocol
Analytical Characterization
Critical spectroscopic data for the final compound:
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Amination
Alternative Synthetic Routes
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report consistent yields, but industrial-scale production faces challenges:
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a piperazine ring, a pyrimidine derivative, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol. The presence of multiple functional groups contributes to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Several studies have investigated the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
-
Antimicrobial Properties
- The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
-
Neuroprotective Effects
- Recent studies suggest that N,N-dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide may have neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegenerative diseases, potentially through the inhibition of oxidative stress pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | The compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. |
| Study 2 | Assess antimicrobial activity | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of cell membrane integrity. |
| Study 3 | Evaluate neuroprotective effects | Showed enhanced neuronal viability in cultured neurons exposed to oxidative stress, suggesting potential for treating neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine Derivatives with Amide Moieties
highlights pyrimidine derivatives containing amide groups, such as 5f and 5o , which exhibit potent antifungal activity. These compounds share a pyrimidine core but differ in substituents compared to the target compound:
- Key differences: The target compound features a piperazine-sulfonamide group, whereas compounds 5f/5o have trifluoromethyl and benzamide substituents. The 4-methylpyridin-2-ylamino group in the target compound replaces the fluoro-bromo-benzamide groups in 5f/5o.
Piperazine-Sulfonamide Analogues
Piperazine-sulfonamide derivatives are widely explored in drug discovery due to their pharmacokinetic advantages. For example:
- Sulfonamide-containing kinase inhibitors: These often show enhanced water solubility and membrane permeability compared to amide-based analogs. The target compound’s dimethylamino group may further reduce metabolic degradation, a common issue with unsubstituted piperazines.
- Antimicrobial sulfonamides: The sulfonamide group in the target compound aligns with known antibacterial agents (e.g., sulfadiazine), though its pyrimidine-pyridinyl substituents may shift its spectrum toward antifungal or antiparasitic activity .
Complex Heterocyclic Derivatives
describes highly substituted triazine-pyrrolidine compounds, which differ significantly from the target compound. These molecules emphasize:
- Multifunctional substituents : Triazine derivatives often require complex synthesis but offer high target specificity.
- Pharmacological trade-offs : While the target compound’s simpler structure may limit binding diversity, its piperazine-sulfonamide group ensures better synthetic accessibility and ADME (absorption, distribution, metabolism, excretion) properties compared to triazine-pyrrolidine hybrids .
Biological Activity
N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonamide group and a pyrimidine derivative, which is further substituted with a methyl and a 4-methylpyridine moiety. This unique structure contributes to its diverse biological activities.
Target Interactions
Research indicates that compounds containing piperazine scaffolds often exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. For instance, related piperazine derivatives have shown activity against aminergic receptors, which are crucial in neurological processes .
Biochemical Pathways
The compound may influence several biochemical pathways. For example, it has been suggested that piperazine derivatives can modulate the activity of kinases, which play essential roles in cell proliferation and survival. This modulation can lead to apoptosis or necroptosis in cancer cells, making such compounds potential candidates for cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of piperazine-containing compounds. For instance, LQFM018, a related piperazine derivative, demonstrated significant antiproliferative effects on K562 leukemic cells by inducing necroptosis through specific receptor interactions . The mechanism involves the upregulation of tumor necrosis factor receptors, indicating that similar mechanisms may be applicable to this compound.
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, including Mycobacterium tuberculosis. The inhibition of bacterial growth is often linked to interference with nucleic acid synthesis or disruption of metabolic pathways critical for bacterial survival .
Research Findings and Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Studies on similar compounds suggest that they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which enhance their bioavailability and therapeutic effectiveness in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide, and how are they addressed methodologically?
- Answer : Synthesis requires precise control of multistep reactions, including sulfonamide coupling and pyrimidine ring functionalization. Common solvents (e.g., DMSO, ethanol) and catalysts (e.g., NaH, K₂CO₃) are used to optimize yield . Temperature gradients (e.g., 60–80°C) prevent intermediate decomposition . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Answer :
- NMR : ¹H/¹³C NMR resolves piperazine and pyrimidine protons (e.g., δ 2.3–3.5 ppm for dimethylamino groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Q. What structural features influence its solubility and stability?
- Answer : The sulfonamide group enhances hydrophilicity, while the dimethylamino-piperazine moiety increases lipophilicity. Stability is pH-dependent: acidic conditions protonate the pyrimidine nitrogen, while basic conditions risk sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Predicts interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- QSAR Studies : Correlates substituent effects (e.g., methylpyridine vs. trifluoromethyl groups) with activity .
- MD Simulations : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Curves : Validate IC₅₀ discrepancies (e.g., 10 nM vs. 1 µM) by standardizing assay conditions .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to confirm selectivity .
- Metabolic Stability Assays : Compare hepatocyte half-life (t₁/₂) to rule out false positives from metabolite interference .
Q. How does the compound’s regioselectivity in sulfonamide formation impact its pharmacological profile?
- Answer : Regioselectivity dictates sulfonamide orientation, affecting hydrogen bonding with target residues. For example, para-substitution on piperazine improves kinase inhibition (e.g., 90% inhibition at 1 µM vs. 50% for meta-substituted analogs) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 30-minute reactions at 100°C) .
- Characterization : Combine XRD with NMR to resolve stereochemical ambiguities in the piperazine ring .
- Biological Assays : Use CRISPR-edited cell lines to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
